4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene
Description
4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898785-25-6) is a substituted aromatic compound featuring a benzene core with three functional groups: a methoxy (-OCH₃) group at the 4-position, a methyl (-CH₃) group at the 2-position, and a 1,3-dioxolane ring attached via a methylene (-CH₂-) bridge at the benzylic position.
Properties
IUPAC Name |
2-[(4-methoxy-2-methylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-7-11(13-2)4-3-10(9)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIFCJDIENCHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645891 | |
| Record name | 2-[(4-Methoxy-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-25-6 | |
| Record name | 2-[(4-Methoxy-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxy-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 4-methoxybenzyl chloride with 2-methyl-1,3-dioxolane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Scientific Research Applications
4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and dioxolane groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene can be compared to analogs with variations in substituents, aromatic systems, or heterocyclic components. Key comparisons are outlined below:
Structural Analogs with Halogen Substituents
- 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene (CAS: 4410-16-6): Structure: Replaces the methyl group at the 2-position with bromine. Impact: Bromine’s electronegativity increases molecular polarity and may enhance reactivity in cross-coupling reactions. The molecular weight (243.1 g/mol) is higher than the target compound (estimated ~208 g/mol), affecting lipophilicity (logP) . Applications: Potential as an intermediate in pharmaceutical synthesis due to halogen’s versatility in functionalization.
- 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898759-13-2): Structure: Features chlorine atoms at the 1- and 3-positions on the benzene ring. Molecular weight: 233.09 g/mol .
Analogs with Heterocyclic Modifications
- 1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole: Structure: Replaces the benzene ring with a triazole heterocycle and introduces dichlorophenyl groups. Impact: The triazole ring enhances hydrogen-bonding capacity, improving solubility and bioavailability.
Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) :
Analogs with Alkyl/Aryl Substituent Variations
5-Fluoro-2-methoxy(1,3-dioxolan-2-ylmethyl)benzene :
Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate :
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Correlations : Structural similarity metrics (e.g., Tanimoto index >0.8) suggest that analogs like 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene may share bioactivity profiles with the target compound, particularly in antimicrobial or enzyme-inhibition contexts .
- Synthetic Challenges : The discontinuation of the target compound may relate to difficulties in optimizing reaction yields or purifying intermediates, as seen in related syntheses involving acetal protection strategies .
- Stability Considerations : The 1,3-dioxolane group’s acid-labile nature contrasts with more stable protecting groups (e.g., ethylenedioxy), influencing storage conditions and in vivo performance .
Biological Activity
4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, with the CAS number 898785-25-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxy group and a dioxolane moiety that contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 226.24 g/mol. Its structure is significant in determining its biological activity.
The biological activity of 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is primarily attributed to its interaction with various biological targets. The dioxolane ring can facilitate interactions with enzymes and receptors, potentially leading to inhibition or modulation of specific pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit anti-inflammatory and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds similar to 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene possess antimicrobial properties. For instance, studies have shown that derivatives of dioxolane structures can inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli . The exact MIC (Minimum Inhibitory Concentration) values for this compound are yet to be established but are expected to be comparable to those of closely related compounds.
Antioxidant Properties
Antioxidant activity has been observed in compounds containing methoxy and dioxolane groups. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted the ability of related compounds to reduce oxidative damage in cellular models, suggesting a potential protective role against neurodegenerative diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives, including 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. The results indicated that these compounds could significantly reduce the growth of pathogenic bacteria in vitro. The study provided comparative data showing that modifications in the dioxolane structure could enhance antimicrobial potency.
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene | TBD | TBD |
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds. In vitro assays demonstrated that they could enhance neuronal cell viability under stress conditions induced by oxidative agents. This suggests potential applications in treating neurodegenerative disorders.
Future Directions
Further studies are needed to elucidate the full spectrum of biological activities associated with 4-Methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis : Identifying how structural variations influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
